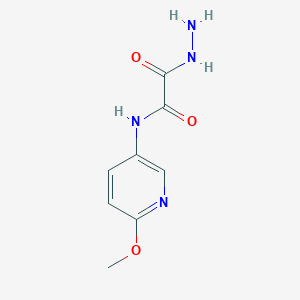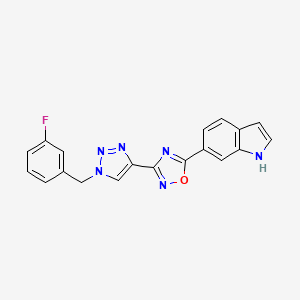
Methyl 4-ethylmorpholine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Methyl 4-ethylmorpholine-2-carboxylate serves as a versatile building block in synthetic chemistry, demonstrating its utility in a range of chemical reactions and syntheses. For instance, its involvement in [4 + 2] annulation reactions with N-tosylimines under the catalysis of organic phosphines leads to the formation of highly functionalized tetrahydropyridines. These reactions exhibit complete regioselectivity and high yields, showcasing the compound's role in synthesizing complex nitrogen-containing cycles, which are prevalent in many pharmaceuticals and organic materials (Zhu, Lan, & Kwon, 2003).
Furthermore, methyl 4-ethylmorpholine-2-carboxylate and its derivatives have been synthesized through rhodium(II) acetate catalyzed intermolecular O–H and intramolecular N–H carbene insertion, indicating its potential as a precursor for bioactive compounds. This synthesis route opens avenues for the development of novel pharmaceuticals, emphasizing the compound's importance in medicinal chemistry (Trstenjak, Ilaš, & Kikelj, 2013).
Corrosion Inhibition
In the field of materials science, derivatives of methyl 4-ethylmorpholine-2-carboxylate have been explored as corrosion inhibitors for mild steel, particularly in industrial applications such as the pickling process. This research highlights the compound's ability to form protective adsorbed films on metal surfaces, significantly reducing corrosion rates and demonstrating the potential of these derivatives in extending the lifespan of metal-based infrastructure (Dohare, Ansari, Quraishi, & Obot, 2017).
Biological and Enzymatic Studies
Additionally, the compound has found applications in biological studies. For example, sulfonamide derived esters of methyl 4-ethylmorpholine-2-carboxylate have been evaluated for their antiradical, antimicrobial, and enzyme inhibition activities. These studies contribute to our understanding of the compound's potential therapeutic effects and its role in developing new treatments for various conditions (Danish et al., 2019).
Advanced Materials and Polymer Science
In the realm of polymer science, the compound's derivatives are instrumental in the atom transfer radical polymerization (ATRP) of methyl methacrylate in water-borne systems, showcasing its utility in creating polymers with controlled architectures. This process is crucial for developing advanced materials with tailored properties for specific applications, ranging from biomedical devices to coatings (Jousset, Qiu, Matyjaszewski, & Granel, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-ethylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-9-4-5-12-7(6-9)8(10)11-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYYACFZTKFMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethylmorpholine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

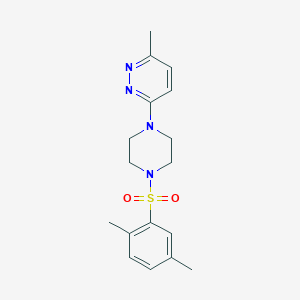
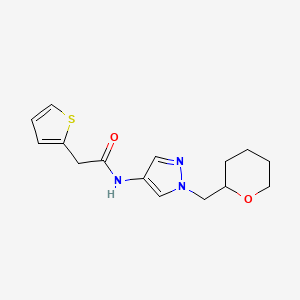

![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)
![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)
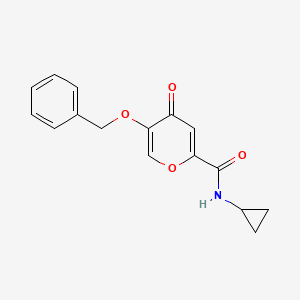

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2762861.png)
![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)
![5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2762864.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762865.png)
